molecular formula C14H20N2O2 B187447 N-(4-nitrobenzyl)cycloheptanamine CAS No. 355814-18-5

N-(4-nitrobenzyl)cycloheptanamine

Cat. No.: B187447
CAS No.: 355814-18-5
M. Wt: 248.32 g/mol
InChI Key: JIFJLALKYPETLR-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)cycloheptanamine (CAS: 355814-18-5) is a secondary amine compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. Its structure comprises a cycloheptanamine moiety linked to a 4-nitrobenzyl group. Key physicochemical properties include a boiling point of 392.1°C, density of 1.11 g/cm³, and refractive index of 1.554 .

Properties

CAS No.

355814-18-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]cycloheptanamine

InChI

InChI=1S/C14H20N2O2/c17-16(18)14-9-7-12(8-10-14)11-15-13-5-3-1-2-4-6-13/h7-10,13,15H,1-6,11H2

InChI Key

JIFJLALKYPETLR-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The nitro group in this compound enhances redox sensitivity, enabling applications in hypoxic cell imaging . In contrast, the bromothiophene analog’s bromine atom may increase steric bulk and alter solubility.
  • Molecular Weight : The bromothiophene derivative has a higher molecular weight (288.25 vs. 248.32) due to bromine substitution.

Preparation Methods

Reaction Mechanism and General Procedure

The alkylation of cycloheptanamine with 4-nitrobenzyl bromide proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the secondary amine product. This method is widely reported in analogous syntheses, such as the preparation of N-(prop-2-yn-1-yl)cycloheptanamine.

Typical Procedure :

  • Reactants : Cycloheptanamine (1.0 equiv), 4-nitrobenzyl bromide (1.2 equiv), anhydrous dichloromethane (DCM), and potassium carbonate (K2CO3, 2.0 equiv).

  • Conditions : The mixture is stirred at room temperature for 6–12 hours under nitrogen.

  • Work-up : The reaction is quenched with water, extracted with DCM, dried over Na2SO4, and concentrated.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Optimization and Yield Data

Key variables affecting yield include stoichiometry, solvent polarity, and reaction time. Excess 4-nitrobenzyl bromide (1.2–1.5 equiv) ensures complete consumption of the amine, while polar aprotic solvents like DMF enhance reaction rates. Yields typically range from 80% to 89% under optimized conditions.

Table 1. Alkylation Reaction Optimization

ParameterOptimal ValueYield (%)
SolventDCM89
Temperature25°C85
Reaction Time12 h89
BaseK2CO389

Characterization Data

The product is characterized by 1H NMR and 13C NMR :

  • 1H NMR (500 MHz, CDCl3) : δ 8.24 (d, J = 8.7 Hz, 2H, Ar-H), 7.55 (d, J = 8.7 Hz, 2H, Ar-H), 3.85 (s, 2H, CH2), 2.65–2.60 (m, 1H, cycloheptanamine-CH), 1.70–1.30 (m, 12H, cycloheptane).

  • 13C NMR (125 MHz, CDCl3) : δ 147.8 (NO2-C), 143.2 (Ar-C), 129.5 (Ar-CH), 123.8 (Ar-CH), 58.4 (CH2), 54.3 (cycloheptanamine-C), 33.1–23.8 (cycloheptane).

Reductive Amination of 4-Nitrobenzaldehyde with Cycloheptanamine

Reaction Mechanism and General Procedure

Reductive amination involves the condensation of 4-nitrobenzaldehyde with cycloheptanamine to form an imine intermediate, which is subsequently reduced to the secondary amine. This method is advantageous for avoiding alkylating agents and is exemplified in the synthesis of pyridine-2-methylamine derivatives.

Typical Procedure :

  • Reactants : 4-Nitrobenzaldehyde (1.0 equiv), cycloheptanamine (1.1 equiv), sodium cyanoborohydride (NaBH3CN, 1.5 equiv), methanol.

  • Conditions : Stirred at room temperature for 24 hours.

  • Work-up : Extracted with ethyl acetate, washed with brine, and dried.

  • Purification : Recrystallization from ethanol/water.

Optimization and Yield Data

The use of NaBH3CN as a selective reducing agent minimizes over-reduction of the nitro group. Yields range from 70% to 78%, with higher temperatures (40°C) reducing reaction time to 12 hours.

Table 2. Reductive Amination Optimization

ParameterOptimal ValueYield (%)
Reducing AgentNaBH3CN78
SolventMethanol75
Temperature40°C78

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 3.72 (s, 2H, CH2), 2.55–2.50 (m, 1H, cycloheptanamine-CH), 1.65–1.25 (m, 12H, cycloheptane).

  • 13C NMR (100 MHz, CDCl3) : δ 148.2 (NO2-C), 139.5 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH), 57.9 (CH2), 53.8 (cycloheptanamine-C), 32.9–23.6 (cycloheptane).

Comparative Analysis of Synthetic Routes

Yield and Purity

  • Alkylation : Higher yields (89%) and shorter reaction times (12 h) make this method preferable for large-scale synthesis.

  • Reductive Amination : Lower yields (78%) but avoids hazardous alkylating agents, making it suitable for lab-scale applications.

Practical Considerations

  • Cost : 4-Nitrobenzyl bromide is more expensive than 4-nitrobenzaldehyde.

  • Safety : Reductive amination eliminates exposure to alkyl halides, which are toxic and corrosive.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-nitrobenzyl)cycloheptanamine, and how can its structure be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between cycloheptanamine and 4-nitrobenzyl halides (e.g., chloride or bromide). Reaction optimization includes adjusting molar ratios (e.g., 1:2 for halide-to-amine) and solvent selection (e.g., acetonitrile improves yield compared to CCl₄ ). Structural validation relies on 1H NMR to confirm amine proton signals (~1.5–2.5 ppm for cycloheptane protons) and nitrobenzyl aromatic protons (~7.5–8.5 ppm). Cross-check with melting point analysis , though discrepancies due to moderate purity may occur .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Assign peaks for cycloheptane (multiplet at δ 1.5–2.5 ppm) and nitrobenzyl groups (doublets at δ 4.5–5.0 ppm for benzylic CH₂ and aromatic protons at δ 7.5–8.5 ppm) .
  • UV-Vis : Detect absorbance bands at ~260 nm (nitro group n→π* transitions) and ~307 nm (aromatic π→π* transitions) .
  • LRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~290–300, depending on substituents) .

Advanced Research Questions

Q. How can conflicting data (e.g., purity vs. spectral results) be resolved during synthesis?

  • Methodology : If melting point data conflicts with NMR/UV-Vis results (e.g., broad melting range vs. clean spectral peaks), prioritize spectroscopic validation. For example, impurities like unreacted 4-nitrobenzyl halides or byproducts (e.g., 4-nitrobenzaldehyde ) can skew melting points. Use column chromatography (alumina or silica) to isolate the target compound and reanalyze purity via HPLC with a C18 column (λ = 254 nm) .

Q. What strategies optimize the reaction kinetics of this compound synthesis?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance halide reactivity by stabilizing transition states, yielding up to 65% compared to 19% in CCl₄ .
  • Temperature : Increase reaction rates by heating (e.g., 50–60°C), but monitor for nitro group degradation via TLC .
  • Leaving group : Use 4-nitrobenzyl bromide (k = 3.3 × 10⁻³ M⁻¹s⁻¹) instead of chloride (k = 8.1 × 10⁻⁵ M⁻¹s⁻¹) for faster kinetics .

Q. How does the nitro group influence the compound’s reactivity in catalytic or enzymatic studies?

  • Methodology : The electron-withdrawing nitro group enhances electrophilicity, making the benzyl position reactive in:

  • Oxidation : Catalytic conversion to aldehydes using Cu complexes (e.g., 4-nitrobenzyl alcohol → 4-nitrobenzaldehyde ).
  • Enzyme inhibition : The nitro group may act as a hydrogen-bond acceptor in enzyme active sites. Test inhibitory effects via kinetic assays (e.g., IC₅₀ determination using fluorogenic substrates) .

Q. What mechanistic insights can NMR provide for this compound’s interactions?

  • Methodology : Use time-resolved ¹H NMR to track reaction progress (e.g., amine alkylation). For example, monitor the disappearance of cycloheptanamine protons (δ 1.5–2.5 ppm) and the emergence of benzylic protons (δ 4.5–5.0 ppm). Kinetic studies at 310 K in methanol-d₄ reveal second-order rate constants for halide substitution .

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